

Application Note and Protocol for Ethoxyquin Extraction from Fish Tissue

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxyquin (EQ) is a synthetic antioxidant widely used in animal feed, including aquaculture, to prevent lipid oxidation.[1] Its presence and that of its metabolites, such as **ethoxyquin** dimer (EQDM) and **ethoxyquin** quinone imine (EQI), in fish tissue are of interest for food safety and toxicological studies.[2][3] This document provides detailed protocols for the extraction of **ethoxyquin** and its derivatives from fish tissue for subsequent analysis, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6]

Data Presentation

The following tables summarize quantitative data from various established protocols for **ethoxyquin** extraction from fish and shrimp tissues.

Table 1: Recovery Rates of **Ethoxyquin** and its Metabolites



Analyte	Matrix	Spiking Level	Recovery Rate (%)	Reference
Ethoxyquin (EQ)	Shrimp	5.0 - 50.0 μg/kg	91 - 97%	[7]
Ethoxyquin Dimer (DM)	Fish Muscle	0.2 - 1.0 mg/kg	83 - 93%	[4]
Ethoxyquin (EQ)	Fish Meal	40 - 400 ppm	89 - 104%	[8]
Ethoxyquin Dimer (DM)	Fish Meal	20 - 200 ppm	91 - 106%	[8]
Quinone Imine (QI)	Fish Meal	3 - 30 ppm	73 - 89%	[8]
Ethoxyquin (EQ)	Eggs, Milk, Salmon, Chicken	Not Specified	79.2 - 107.6%	[9]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)



Analyte	Matrix	LOD	LOQ	Reference
Ethoxyquin (EQ)	Shrimp	1.5 μg/kg	-	[7]
Ethoxyquin (EQ)	Swine Tissues	0.15 μg/kg	0.5 μg/kg	[2]
Ethoxyquin Quinone Imine (EQI)	Swine Tissues	1.5 μg/kg	5.0 μg/kg	[2]
Ethoxyquin Dimer (EQDM)	Swine Tissues	1.5 μg/kg	5.0 μg/kg	[2]
Ethoxyquin (EQ)	Fish and Fishery Products	-	0.002 mg/kg	[10]
Ethoxyquin C-N- Dimer	Fish and Fishery Products	-	0.005 mg/kg	[10]
Ethoxyquin Quinone Imine (EQI)	Fish and Fishery Products	-	0.005 mg/kg	[10]
Ethoxyquin (EQ)	Animal and Fishery Products	-	0.01 mg/kg	[6]
Ethoxyquin (EQ)	Eggs	-	1.5 μg/kg	[9]
Ethoxyquin (EQ)	Salmon	-	2.1 μg/kg	[9]

Experimental Protocols

Three common methods for **ethoxyquin** extraction are detailed below. The choice of method may depend on the specific analytes of interest, the laboratory equipment available, and the desired sensitivity.

Protocol 1: Alkaline Hydrolysis and Liquid-Liquid Extraction

This method is suitable for the extraction of **ethoxyquin** and its dimer from fish muscle and liver.[4][8]



Materials:

- · Homogenized fish tissue
- 50% Sodium Hydroxide (NaOH) in water
- Ethanol
- Hexane
- Distilled water
- Anhydrous Sodium Sulfate (Na2SO4)
- Acetonitrile
- Nitrogen gas stream
- 15 mL test tubes
- Vortex mixer
- Centrifuge

Procedure:

- Weigh 1.0 g of homogenized fish tissue into a 15 mL test tube.
- Add 1 mL of 50% NaOH and 2 mL of ethanol to the test tube.
- Vortex the mixture for 1 minute.
- Place the tube in a heated block or water bath at a controlled temperature for saponification.
 Note: The original protocol does not specify temperature and time, but care should be taken to avoid prolonged high temperatures which can degrade ethoxyquin.[8]
- Immediately cool the tube under running water.
- · Add 2 mL of distilled water.



- Extract the aqueous solution with 2.5 mL of hexane four times. Combine the hexane layers.
 A small amount of NaCl can be added to break any emulsions.[4]
- Wash the combined hexane solution with 2 mL of distilled water.
- Dry the hexane extract over anhydrous Na2SO4.
- Evaporate the hexane under a stream of nitrogen.
- Re-dissolve the residue in exactly 1 mL of acetonitrile for HPLC analysis.[4]

Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This method is a rapid and effective approach for extracting **ethoxyquin** from shrimp and other fish tissues.[5][7]

Materials:

- · Homogenized fish or shrimp tissue
- Water
- · Acetonitrile with 2% acetic acid
- Anhydrous Magnesium Sulfate (MgSO4)
- · Primary Secondary Amine (PSA) sorbent
- Graphitized Carbon Black (GCB) sorbent
- 50 mL polypropylene centrifuge tubes
- 2 mL microcentrifuge tubes
- Vortex mixer
- Mechanical shaker



- Centrifuge
- 0.2 μm nylon filter

Procedure:

- Weigh 5 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.
- Add 2 mL of water and 20 mL of acetonitrile containing 2% acetic acid.[7]
- Vortex the mixture for 45 seconds and then shake mechanically for 10 minutes.
- Add 5 g of anhydrous MgSO4, shake vigorously for 45 seconds, and then centrifuge at 3400 rpm for 5 minutes.
- Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing 50 mg of PSA and 10 mg of GCB.[7]
- Vortex for 30 seconds and centrifuge at 14000 rpm for 3 minutes.
- Take 0.5 mL of the supernatant and dilute with 0.5 mL of an acetonitrile:water (80:20, v/v) solution.
- Filter the final extract through a 0.2 μm nylon filter prior to UPLC-MS/MS analysis.[7]

Protocol 3: Acetone Extraction with Solid-Phase Extraction (SPE) Cleanup

This protocol is designed for the analysis of **ethoxyquin** in various animal and fishery products using LC-MS/MS.[6]

Materials:

- · Homogenized fish tissue
- 10 w/v% Sodium Carbonate (Na2CO3) solution
- 50 mg/L Dibutylhydroxytoluene (BHT)-acetone solution



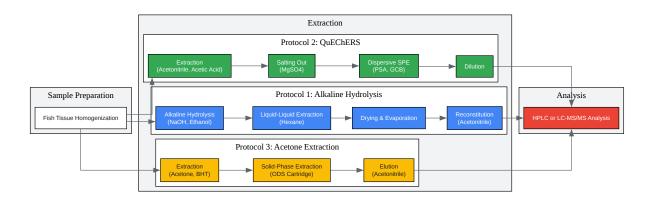
- Acetonitrile
- Water
- Octadecylsilanized (ODS) silica gel cartridge (1,000 mg)
- Homogenizer
- Suction filtration apparatus

Procedure:

- To 10.0 g of homogenized sample, add 20 mL of 10 w/v% Na2CO3 solution and 100 mL of 50 mg/L BHT-acetone solution.[6] Note: BHT is added to prevent degradation of ethoxyquin.
 [6]
- Homogenize the mixture and filter with suction.
- Add 50 mL of 50 mg/L BHT-acetone solution to the residue on the filter paper, homogenize, and filter again.
- Combine the filtrates and adjust the final volume to exactly 200 mL with the BHT-acetone solution.
- Take a 10 mL aliquot of the solution and add 10 mL of water.
- Condition an ODS silica gel cartridge by passing 5 mL of acetonitrile followed by 10 mL of water.
- Load the diluted extract onto the cartridge.
- Wash the cartridge with 10 mL of acetonitrile/water (3:7, v/v).
- Elute the analyte with 10 mL of acetonitrile.
- Adjust the eluate to a final volume of 10 mL with acetonitrile. This is the test solution for LC-MS/MS analysis.[6]



Mandatory Visualization



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Caption: Experimental workflow for **ethoxyquin** extraction from fish tissue.

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